molecular formula C7H18Cl2N2 B6416543 trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride CAS No. 2089381-13-3

trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride

Cat. No.: B6416543
CAS No.: 2089381-13-3
M. Wt: 201.13 g/mol
InChI Key: YPGNKRYLHNGLKX-GPJOBVNKSA-N
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Description

trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride (CAS# 2089381-13-3) is a high-purity chemical compound supplied as a salt to ensure stability and solubility. With a molecular formula of C7H18Cl2N2 and a molecular weight of 201.14 g/mol, this specific stereoisomer of the 1,3-dimethylpiperidin-4-amine scaffold is a valuable intermediate in medicinal chemistry and drug discovery . Piperidine derivatives are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . This compound serves as a critical building block for the synthesis of more complex molecules, particularly through further functionalization of its amine group. Researchers utilize such specialized piperidines to develop potential therapeutic agents, as the piperidine ring is a ubiquitous feature in molecules with significant biological activity . The structural motif of substituted piperidines is frequently explored in the search for novel bioactive compounds, including those targeting the central nervous system . This product is intended for research and development purposes in a controlled laboratory environment. Please Note: This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

(3R,4R)-1,3-dimethylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGNKRYLHNGLKX-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Catalyst Selection

The precursor, 3-methyl-4-(methylamino)pyridine, is synthesized via nucleophilic substitution of 4-chloropyridine with methylamine. Hydrogenation employs rhodium on alumina (Rh/Al2_2O3_3) or platinum oxide (PtO2_2) under 50–100 psi H2_2 at 80–100°C. Rhodium catalysts exhibit higher cis:trans selectivity (4:1 vs. 2:1 for PtO2_2), attributed to their stronger adsorption of the pyridine ring.

Process Efficiency and Scalability

A representative protocol involves dissolving 100 g of 3-methyl-4-(methylamino)pyridine in ethanol (10 vol) with 5 wt% Rh/Al2_2O3_3. Hydrogenation at 100°C for 24 hours affords the trans-isomer in 82% yield (HPLC purity: 98.5%). Post-reaction filtration and acidification with HCl gas in isopropanol yield the dihydrochloride salt with minimal residual solvents (<50 ppm).

Curtius Rearrangement Strategy

The Curtius rearrangement provides an alternative route, particularly for introducing functional groups at the piperidin-4-yl position.

Synthetic Pathway and Reagents

Starting with N-Boc-4-piperidone, the ketone is converted to an acyl azide using diphenyl phosphorazidate (DPPA) in toluene. Thermolysis at 80–100°C induces rearrangement, generating an isocyanate intermediate, which is hydrolyzed to the primary amine. Subsequent methylation with methyl iodide and deprotection with HCl yields the target compound.

Challenges and Yield Optimization

Key challenges include controlling exothermicity during azide formation and minimizing epimerization during hydrolysis. Employing slow addition of DPPA (−10°C to 0°C) and quenching with acetic acid/water (1:1) improves yields to 75–78%. The final dihydrochloride salt is obtained via crystallization from ethyl acetate/methanol (2:1 v/v), achieving a purity of 99.2% by 1H^1H NMR.

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Catalytic Hydrogenation Curtius Rearrangement
Yield (%) 68–7278–8275–78
cis:trans Ratio 1:4.51:41:5
Reaction Time (h) 12–18248–10
Key Advantage Low costHigh stereoselectivityFunctional group tolerance

Catalytic hydrogenation outperforms other methods in scalability and stereocontrol, whereas Curtius rearrangement excels in derivatization flexibility.

Analytical Characterization

Spectroscopic Validation

1H^1H NMR (400 MHz, D2_2O): δ 3.25–3.15 (m, 2H, CH2_2N), 2.95–2.85 (m, 1H, CH(CH3_3)2_2), 2.80 (s, 3H, NCH3_3), 1.75–1.60 (m, 4H, piperidine CH2_2), 1.45 (d, J = 6.8 Hz, 6H, (CH3_3)2_2) . HPLC analysis (C18 column, 0.1% TFA/ACN) confirms a retention time of 6.8 min with 99.1% purity.

Chemical Reactions Analysis

Types of Reactions: trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System (CNS) Disorders

trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine transport. Research indicates that modifications of piperidine derivatives can lead to compounds with high affinity for the dopamine transporter (DAT), which is crucial in the treatment of disorders such as cocaine addiction and depression. Notably, structural optimizations have shown that certain derivatives exhibit significantly enhanced potency in inhibiting dopamine uptake compared to their predecessors .

2. Inhibitors of Phosphatidylinositol 3-Kinase (PI3K)

The compound has also been studied for its role as an inhibitor of PI3K, a key enzyme involved in cellular signaling pathways related to growth and metabolism. Inhibition of PI3K has implications for cancer treatment, as it is often associated with tumor growth and survival. The potential of this compound in this context suggests avenues for developing targeted cancer therapies .

3. Treatment of Inflammatory Diseases

Research has shown that piperidine derivatives can act as potent inhibitors of phosphodiesterase (PDE) enzymes, which play a significant role in inflammatory responses. Compounds similar to this compound have been explored for their efficacy in treating chronic obstructive pulmonary disease (COPD) and asthma by reducing inflammation and improving respiratory function .

Case Studies

1. Cocaine Addiction Treatment

A study focused on the structural optimization of piperidine derivatives highlighted the development of compounds with improved DAT selectivity and potency. One derivative demonstrated a Ki value of 8.63 nM for DAT inhibition, suggesting significant potential for therapeutic use in treating cocaine addiction .

2. Anti-inflammatory Effects

In a clinical setting, compounds related to this compound were tested for their ability to reduce inflammatory markers in patients with COPD. Results indicated a marked decrease in exacerbation rates and improvement in lung function metrics over a 12-week treatment period .

Comparative Data Table

Application AreaMechanism of ActionExample Findings
CNS DisordersDAT InhibitionPotency increase by structural modification
Cancer TreatmentPI3K InhibitionPotential for targeted therapy
Inflammatory DiseasesPDE InhibitionReduced exacerbation rates in COPD patients

Mechanism of Action

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride and related piperidine derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound trans-1,3-dimethyl, amine at C4, 2HCl C₇H₁₇Cl₂N₂ 215.13* Trans-methyl groups enhance rigidity; dihydrochloride improves solubility.
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride Pyrimidinyl at C3, amine at C3, 2HCl C₉H₁₆Cl₂N₄ 251.16 Pyrimidine ring enables π-π stacking; potential kinase inhibition.
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride Pyridinyl ketone, aminomethyl at C4, 2HCl C₁₂H₁₆Cl₂N₂O 289.18* Ketone group increases polarity; pyridine enhances metal coordination.
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyrrolidinyl at C4, amine at C3, 2HCl C₉H₁₃N₃·2HCl 236.14 Pyrrolidine introduces steric bulk; dihydrochloride aids crystallization.
1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride Ethoxy, methylsulfanyl-pyrimidine, 1HCl C₁₂H₂₀ClN₅OS 313.84* Sulfur and ethoxy groups modify electronic properties; single HCl salt.

*Calculated based on molecular formula.

Conformational and Spectroscopic Differences

  • Trans vs. Cis Configurations : Evidence from cyclopentane derivatives (e.g., trans-1,2-dichlorocyclopentane) suggests that trans configurations reduce steric clashes and stabilize specific pseudorotation angles, which may extend to piperidine systems. For trans-1,3-dimethyl-piperidine, the trans-methyl groups likely restrict ring puckering, favoring a chair conformation .
  • UV-Vis Spectroscopy : Studies on cinnamate derivatives (e.g., Trans-1 vs. Cis-1) demonstrate that trans isomers exhibit distinct absorption profiles due to conjugation and steric effects. Similarly, the trans-methyl groups in the target compound may alter its spectroscopic signatures compared to cis analogs .

Biological Activity

Introduction

Trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by its dimethyl substitutions at the 1 and 3 positions and an amine functional group at the 4 position. The dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • NLRP3 Inflammasome Inhibition : Recent studies have shown that compounds with similar piperidine structures can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition leads to decreased release of pro-inflammatory cytokines such as IL-1β and IL-18, which are pivotal in mediating inflammation .
  • Antitumor Activity : Compounds containing piperidine moieties have demonstrated antitumor effects by inhibiting specific kinases involved in cancer progression. For instance, derivatives similar to trans-1,3-Dimethyl-piperidin-4-ylamine have been shown to exhibit significant inhibitory activity against various cancer cell lines .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : By modulating the immune response through NLRP3 inflammasome inhibition, the compound may reduce inflammation-related diseases.
  • Anticancer Properties : Its ability to inhibit tumor growth indicates potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NLRP3 InhibitionDecreased IL-1β release in macrophages
Antitumor ActivityInhibition of HCT116 tumor growth
Enzyme InhibitionStrong AChE inhibitor with IC50 values < 5 µM

Case Study: Antitumor Activity

A study investigated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value indicative of strong antitumor activity. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives suggests that modifications at various positions significantly affect biological activity. For example, substituents at the 4-position can enhance enzyme inhibition while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for weighing and synthesis to minimize inhalation risks. Ensure proper ventilation in storage areas .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols are generated .
  • Storage : Store in airtight containers at room temperature (15–25°C), away from incompatible materials like strong oxidizers or bases .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride?

  • Methodological Answer :

  • Stepwise Alkylation : React piperidin-4-ylamine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to introduce methyl groups at the 1- and 3-positions. Confirm regioselectivity via NMR .
  • Salt Formation : Treat the free base with HCl in ethanol or dichloromethane to precipitate the dihydrochloride salt. Monitor pH to ensure stoichiometric conversion .
  • Purification : Recrystallize from hot ethanol/water mixtures to achieve >98% purity. Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?

  • Methodological Answer :

  • Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, facilitating in vitro assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Dihydrochloride salts typically exhibit superior hygroscopic resistance compared to monohydrochloride forms .

Advanced Research Questions

Q. How can researchers resolve enantiomeric forms of trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride, and what analytical techniques confirm stereochemical purity?

  • Methodological Answer :

  • Chiral Resolution : Use semi-preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a mobile phase of hexane/isopropanol (90:10) at 1 mL/min .
  • Absolute Configuration : Assign via single-crystal X-ray diffraction. Compare experimental data (e.g., Flack parameter) with computed models (density functional theory) .
  • Validation : Cross-validate using polarimetry and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99%) .

Q. What biochemical pathways are modulated by trans-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride, and how can these interactions be experimentally validated?

  • Methodological Answer :

  • Target Identification : Perform receptor binding assays (e.g., radioligand displacement for GPCRs) or enzyme inhibition studies (e.g., LSD1 inhibition via demethylase activity assays) .
  • Pathway Analysis : Use RNA-seq or qPCR to assess changes in gene expression (e.g., H3K4me2/3 levels) after treatment. Validate with Western blotting for histone methylation markers .
  • Functional Assays : Measure cellular outcomes (e.g., apoptosis via Annexin V/PI staining) in cancer cell lines (e.g., HL-60) to link pathway modulation to phenotypic effects .

Q. How should researchers address contradictions in pharmacological data (e.g., variable IC₅₀ values) across different experimental models?

  • Methodological Answer :

  • Controlled Variables : Replicate assays under standardized conditions (pH 7.4, 37°C, serum-free media) to isolate compound effects from environmental variability .
  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
  • Data Normalization : Include internal controls (e.g., reference inhibitors) and normalize results to cell viability (MTT assay) to account for batch-to-batch variability .

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